molecular formula C20H20BrN5O B7634700 1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide

1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide

Cat. No. B7634700
M. Wt: 426.3 g/mol
InChI Key: WANCTRRGTPWPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide, also known as BQCA, is a chemical compound that has been widely used in scientific research due to its unique properties. BQCA is a potent and selective agonist of the metabotropic glutamate receptor 4 (mGluR4), which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. The activation of mGluR4 has been shown to have neuroprotective and anti-inflammatory effects, making it a promising target for the treatment of various neurological disorders.

Mechanism of Action

1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide acts as a selective agonist of mGluR4, binding to the receptor and activating a signaling cascade that leads to the inhibition of adenylate cyclase and the activation of potassium channels. The activation of mGluR4 has been shown to have neuroprotective and anti-inflammatory effects, which may be mediated by the regulation of glutamate release and the modulation of microglial activation.
Biochemical and Physiological Effects:
The activation of mGluR4 by 1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of glutamate release, the modulation of microglial activation, and the regulation of potassium channels. These effects may contribute to the neuroprotective and anti-inflammatory effects of mGluR4 activation, making it a promising target for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for mGluR4, its well-defined mechanism of action, and its ability to cross the blood-brain barrier. However, there are also some limitations to its use, including its relatively short half-life and the need for specialized equipment and expertise to handle and administer the compound.

Future Directions

There are several future directions for research on 1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide and mGluR4, including the development of more potent and selective agonists, the optimization of dosing and administration protocols, and the exploration of the role of mGluR4 in other neurological disorders. In addition, the use of 1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide in combination with other drugs or therapies may provide new avenues for the treatment of neurological disorders.

Synthesis Methods

The synthesis of 1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide involves several steps, including the reaction of 6-bromo-4-chloroquinazoline with 4-aminophenylpiperidine, followed by the reaction of the resulting intermediate with ethyl 4-chloro-3-oxobutanoate. The final product is obtained by hydrolyzing the ethyl ester group with sodium hydroxide. The synthesis of 1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide has been optimized to improve the yield and purity of the final product, making it more suitable for scientific research.

Scientific Research Applications

1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide has been extensively used in scientific research to study the role of mGluR4 in various neurological disorders, including Parkinson's disease, epilepsy, and neuropathic pain. The activation of mGluR4 has been shown to have neuroprotective effects in animal models of Parkinson's disease, reducing the loss of dopaminergic neurons and improving motor function. In addition, the activation of mGluR4 has been shown to have anticonvulsant effects in animal models of epilepsy, reducing the frequency and severity of seizures. 1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide has also been shown to have analgesic effects in animal models of neuropathic pain, reducing pain behavior and inflammation.

properties

IUPAC Name

1-[4-[(6-bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN5O/c21-14-1-6-18-17(11-14)20(24-12-23-18)25-15-2-4-16(5-3-15)26-9-7-13(8-10-26)19(22)27/h1-6,11-13H,7-10H2,(H2,22,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANCTRRGTPWPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=CC=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.